2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid
Description
This compound is an Fmoc-protected amino acid derivative featuring a spiro[3.3]heptane substituent. The Fmoc ((9H-fluoren-9-yl)methoxycarbonyl) group is widely used in peptide synthesis for its orthogonality in protecting amine functionalities under basic conditions. The spiro[3.3]heptane moiety introduces a bicyclic, conformationally rigid structure, which can enhance metabolic stability and binding specificity in drug design.
Properties
Molecular Formula |
C25H27NO4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-spiro[3.3]heptan-2-ylpropanoic acid |
InChI |
InChI=1S/C25H27NO4/c27-23(28)22(12-16-13-25(14-16)10-5-11-25)26-24(29)30-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-22H,5,10-15H2,(H,26,29)(H,27,28) |
InChI Key |
BTWXZUXMXBRYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spiroheptane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate the compound’s binding to proteins or enzymes, potentially inhibiting their activity. The spiroheptane moiety may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Insights
Spiro[3.3]heptane vs. Aromatic Substituents :
The spiro group’s rigidity contrasts with flexible alkyl or planar aromatic substituents (e.g., o-tolyl, furan). This rigidity may reduce off-target interactions in medicinal chemistry applications, as seen in spirocyclic kinase inhibitors . In contrast, aromatic groups like indole () or fluorophenyl () enhance π-π stacking or hydrophobic interactions.Synthetic Complexity :
Spiro[3.3]heptane synthesis requires specialized methods (e.g., cycloadditions or ring-closing metathesis), whereas phenyl or cyclohexyl analogs () are synthesized via standard Fmoc coupling .- Biological Activity: Cyclohexylmethyl amino phenyl analogs () exhibit antiviral activity, suggesting substituent bulkiness aids target engagement. The spiro analog’s compact structure might optimize steric fit in protease-binding pockets.
Physicochemical Properties
- Solubility :
The spiro compound’s alicyclic structure likely reduces solubility compared to polar groups (e.g., hydroxyethyl sulfanyl in ) but enhances membrane permeability versus charged moieties. - Stability : Fmoc-protected compounds are base-labile, but the spiro group’s steric hindrance may slow deprotection kinetics relative to linear analogs .
Biological Activity
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid, commonly referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc), has garnered attention due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including anti-infective and anticancer applications.
Chemical Structure and Properties
The compound features a complex structure that includes a spiro[3.3]heptane moiety, which contributes to its unique biological profile. The presence of the fluorenyl group enhances its stability and solubility in biological systems.
Structural Formula
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted its potential as a KRAS G12C inhibitor, which is crucial for targeting specific types of lung and colorectal cancers . The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Anti-infective Activity
The compound has also shown promise in anti-infective applications. It has been tested against various pathogens, including bacteria and viruses, demonstrating efficacy in inhibiting their growth. This suggests potential use in developing new antibiotics or antiviral agents .
Case Studies
- KRAS G12C Inhibition : A study published in 2022 demonstrated that derivatives of this compound effectively inhibited the KRAS G12C mutation in lung cancer models, leading to reduced tumor growth and improved survival rates .
- Antiviral Efficacy : In vitro studies have shown that the compound exhibits antiviral activity against several strains of influenza virus, with IC50 values indicating potent inhibition at low concentrations .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
